molecular formula C16H18BrNO4 B15297010 methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate

methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate

Cat. No.: B15297010
M. Wt: 368.22 g/mol
InChI Key: RYVIXIRRFGUXIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate involves several steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Chemical Reactions Analysis

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, leading to biological effects. The bromine and tert-butoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate. These compounds share the indole core but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C16H18BrNO4

Molecular Weight

368.22 g/mol

IUPAC Name

methyl 6-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indole-2-carboxylate

InChI

InChI=1S/C16H18BrNO4/c1-16(2,3)22-14(19)9-18-12-8-11(17)6-5-10(12)7-13(18)15(20)21-4/h5-8H,9H2,1-4H3

InChI Key

RYVIXIRRFGUXIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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